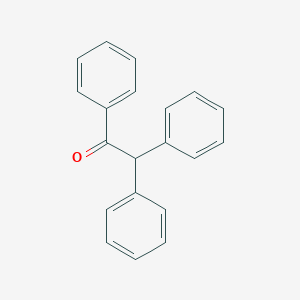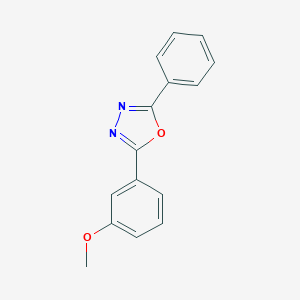
2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including medicine, agriculture, and material science. This compound has a unique structure that makes it an interesting target for synthesis and investigation.
Mécanisme D'action
The exact mechanism of action of 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is still not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and the activation of the NF-κB signaling pathway. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be stored for long periods of time.
One limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animals.
Orientations Futures
There are many potential future directions for research on 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound in order to better understand its effects on various biological processes.
2. Investigation of the potential use of this compound in photodynamic therapy for the treatment of cancer.
3. Development of more efficient synthesis methods for this compound in order to increase its availability for research and potential applications.
4. Investigation of the potential use of this compound as a fluorescent probe for imaging applications.
5. Further studies on the potential toxicity of this compound in order to better understand its safety profile for use in various applications.
Méthodes De Synthèse
The synthesis of 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is usually carried out through a reaction between hydrazine hydrate and 3-methoxybenzohydrazide, followed by a condensation reaction with benzoyl chloride. The resulting product is then subjected to cyclization with phosphorus oxychloride to obtain the final product.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole has been studied extensively for its potential applications in various fields of scientific research. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
In agriculture, 2-(3-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole has been studied for its ability to inhibit the growth of various plant pathogens and pests. It has also been investigated for its potential use as a herbicide and fungicide.
In material science, this compound has been studied for its potential use as a fluorescent probe and as a component in organic light-emitting diodes.
Propriétés
Numéro CAS |
1874-41-5 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-9-5-8-12(10-13)15-17-16-14(19-15)11-6-3-2-4-7-11/h2-10H,1H3 |
Clé InChI |
OJJKBDBWNZRBFI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Autres numéros CAS |
1874-41-5 |
Synonymes |
2-(3-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
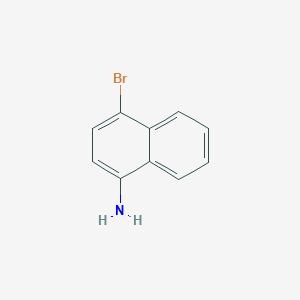
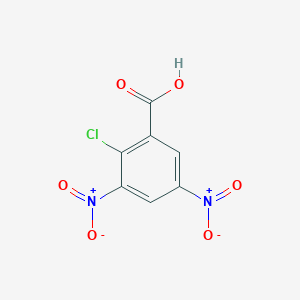

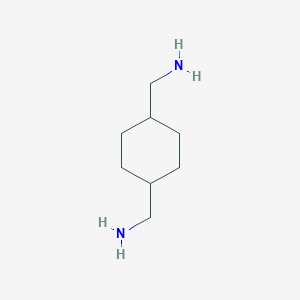
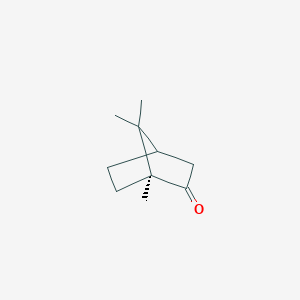
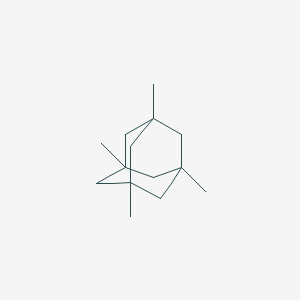

![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)

